molecular formula C9H7ClN2OS B11774759 N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide

N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide

Cat. No.: B11774759
M. Wt: 226.68 g/mol
InChI Key: YDXTZECPCWGSQR-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide typically involves the reaction of 2-amino-5-chlorobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of chloroacetyl chloride in the presence of a base to form the desired acetamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . Molecular docking studies have shown that it can fit into the active sites of certain enzymes, blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide is unique due to the presence of the chlorine atom at the 2-position, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications .

Properties

IUPAC Name

N-(2-chloro-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c1-5(13)11-6-2-3-8-7(4-6)12-9(10)14-8/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXTZECPCWGSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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